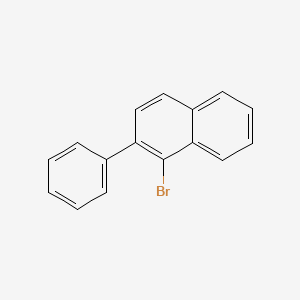

1-Bromo-2-phenylnaphthalene

描述

Significance of Naphthalene (B1677914) Scaffolds in Modern Chemical Research

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structural motif in modern chemical research. numberanalytics.comekb.eg Its extended π-conjugated system imparts unique electronic and photophysical properties, making it a valuable component in the design of functional materials, including organic semiconductors and fluorescent probes. chemscene.comtcichemicals.comresearchgate.netusp.ac.fj In medicinal chemistry, the naphthalene ring is a common feature in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. ekb.egnih.govresearchgate.netekb.egijpsjournal.com The rigid and planar nature of the naphthalene core provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for molecular recognition and binding to biological targets. nih.gov The ability to introduce a wide range of substituents at various positions on the naphthalene rings allows for the fine-tuning of its properties, making it a versatile platform for the development of new drugs and materials. ekb.egnih.gov

Role of Halogenation in Tailoring Reactivity of Naphthalene Derivatives

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool for modifying the reactivity of naphthalene derivatives. numberanalytics.comnumberanalytics.comontosight.ai The introduction of a bromine atom, as in 1-Bromo-2-phenylnaphthalene, significantly alters the electronic landscape of the naphthalene ring. Bromine is an ortho, para-directing deactivator in electrophilic aromatic substitution reactions. However, its presence provides a reactive handle for a multitude of subsequent transformations. dergipark.org.tr

The carbon-bromine (C-Br) bond in brominated naphthalenes is susceptible to cleavage, making these compounds excellent substrates for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govsmolecule.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov The position of the bromine atom on the naphthalene ring also influences the regioselectivity of these reactions, providing a means to control the final structure of the product. nih.gov Furthermore, the bromine atom can be replaced by a variety of other functional groups through nucleophilic substitution or organometallic-mediated reactions, further expanding the synthetic utility of halogenated naphthalenes.

Historical Context of Brominated Aromatics in Synthetic Chemistry

The use of brominated aromatic compounds in synthetic chemistry has a rich history, dating back to the 19th century. wikipedia.org Initially, bromination was primarily used for the characterization and identification of aromatic compounds. However, the discovery of the Grignard reaction in the early 20th century revolutionized the use of brominated aromatics, transforming them from simple derivatives into valuable synthetic intermediates. The ability to form organomagnesium compounds from aryl bromides opened up new avenues for carbon-carbon bond formation.

The subsequent development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly those involving palladium and nickel, further cemented the importance of brominated aromatics in organic synthesis. nih.gov These reactions provided highly efficient and selective methods for the construction of biaryl systems and other complex structures. The reactivity of the carbon-bromine bond, which is intermediate between that of the more reactive carbon-iodine bond and the less reactive carbon-chlorine bond, makes brominated aromatics ideal substrates for a wide range of catalytic cycles. Over the years, the scope of these reactions has expanded to include a vast array of substrates and coupling partners, making brominated aromatics, including this compound, indispensable tools for the modern synthetic chemist. scirp.org

Current Research Landscape of Halogenated Phenylnaphthalenes

The current research landscape of halogenated phenylnaphthalenes is vibrant and multifaceted, driven by the continuous demand for novel materials and bioactive molecules. Researchers are actively exploring new and more efficient methods for the synthesis of these compounds, including the use of novel catalysts and reaction conditions to achieve higher yields and regioselectivity. researchgate.netgoogle.com

A significant area of focus is the application of halogenated phenylnaphthalenes in materials science. smolecule.com The unique photophysical properties of these compounds, which can be tuned by varying the position and nature of the halogen and phenyl substituents, make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. chemscene.comtcichemicals.comresearchgate.netusp.ac.fj For instance, the introduction of a bromine atom can promote intersystem crossing, leading to enhanced phosphorescence, a desirable property for OLED applications.

In medicinal chemistry, halogenated phenylnaphthalenes are being investigated for their potential as therapeutic agents. nih.gov The lipophilic nature of the phenylnaphthalene scaffold, combined with the electronic effects of the halogen substituent, can lead to enhanced binding affinity and selectivity for biological targets. nih.govmdpi.com Researchers are designing and synthesizing libraries of halogenated phenylnaphthalene derivatives and screening them for a variety of biological activities.

Furthermore, the synthetic versatility of the carbon-bromine bond continues to be exploited in the development of novel synthetic methodologies. frontiersin.org Halogenated phenylnaphthalenes serve as key starting materials for the construction of complex polycyclic aromatic hydrocarbons and other intricate molecular architectures through a variety of cross-coupling and annulation strategies. nih.gov

Chemical Properties and Synthesis of this compound

The compound this compound possesses a unique set of chemical properties owing to its specific arrangement of a naphthalene core, a phenyl group, and a bromine atom. These features dictate its reactivity and the synthetic routes employed for its preparation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁Br | chemscene.comsigmaaldrich.com |

| Molecular Weight | 283.17 g/mol | chemscene.comvonwolkenstein.de |

| CAS Number | 22082-93-5 | chemscene.comsigmaaldrich.com |

| Physical State | Solid | sigmaaldrich.comtcichemicals.com |

| Appearance | White to Orange to Green powder to crystal | tcichemicals.comtcichemicals.com |

| Melting Point | 63.0 to 67.0 °C | tcichemicals.comtcichemicals.com |

| Boiling Point | 170 °C at 0.2 mmHg | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic strategies. A common and direct method involves the bromination of 2-phenylnaphthalene (B165426). rsc.org This electrophilic aromatic substitution reaction typically yields the 1-bromo isomer as the major product. rsc.org

Another synthetic approach involves a Sandmeyer-type reaction starting from 1-amino-2-phenylnaphthalene. rsc.org Diazotization of the amino group followed by treatment with a copper(I) bromide source introduces the bromine atom at the 1-position.

More contemporary methods, such as transition metal-catalyzed cross-coupling reactions, can also be envisioned for the synthesis of this compound. For instance, a Suzuki-Miyaura coupling reaction between a dibromonaphthalene, such as 1,5-dibromonaphthalene, and phenylboronic acid can lead to the formation of a bromophenylnaphthalene. chemicalbook.com While this specific example yields 1-bromo-5-phenylnaphthalene, similar strategies could be adapted to synthesize the 1-bromo-2-phenyl isomer.

The synthesis of related phenylnaphthalene structures, such as 1-phenylnaphthalene (B165152), has been achieved through a modified Suzuki-Miyaura coupling of 1-bromonaphthalene (B1665260) and phenylboronic acid. researchgate.net Furthermore, the synthesis of other halogenated naphthalenes has been reported through one-pot procedures involving rhenium-catalyzed reactions. researchgate.net

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is largely dictated by the presence of the carbon-bromine bond, which serves as a versatile functional handle for a variety of organic transformations. This reactivity profile makes it a valuable building block in the synthesis of more complex organic molecules.

The bromine atom at the 1-position of the naphthalene ring can be readily displaced or can participate in a range of coupling reactions. For instance, it is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These include the Suzuki coupling with boronic acids, the Heck reaction with alkenes, and the Sonogashira coupling with terminal alkynes, all of which are powerful methods for the formation of new carbon-carbon bonds. smolecule.com This allows for the introduction of a wide array of substituents at the 1-position, leading to the construction of diverse and complex molecular scaffolds.

The bromine atom can also be substituted with other functionalities through nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or the presence of activating groups. Alternatively, the conversion of the aryl bromide to an organometallic reagent, such as a Grignard reagent or an organolithium species, opens up another avenue for its reactivity, allowing for reactions with various electrophiles.

The applications of this compound in organic synthesis are primarily centered on its use as a synthetic intermediate. Its ability to participate in the aforementioned coupling reactions makes it a key precursor for the synthesis of polysubstituted naphthalenes and larger polycyclic aromatic hydrocarbons. These larger, more complex structures are of interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemscene.comtcichemicals.com

Furthermore, the synthesis of multilayer folding molecules has been achieved through Suzuki-Miyaura cross-coupling reactions involving 1-bromo-naphth-2-yl phosphine (B1218219) oxides, highlighting the utility of bromo-naphthalene derivatives in constructing complex three-dimensional structures. frontiersin.org The resulting frameworks have been studied for their photoluminescent and aggregation-induced emission properties. frontiersin.org

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKXTSUKPPHQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Phenylnaphthalene and Analogues

Regioselective Bromination Strategies for Naphthalene (B1677914) and Phenylnaphthalene Precursors

The introduction of a bromine atom at a specific position on the naphthalene skeleton is a critical step in the synthesis of 1-bromo-2-phenylnaphthalene. Regioselectivity is paramount, as the electronic nature of the naphthalene ring can lead to a mixture of isomers.

Direct Bromination Approaches

Direct bromination of a pre-formed phenylnaphthalene scaffold is a common and straightforward approach. However, controlling the position of bromination requires careful selection of reagents and reaction conditions.

Electrophilic aromatic substitution is a fundamental method for the bromination of aromatic compounds. commonorganicchemistry.com For activated aromatic rings, reagents like N-bromosuccinimide (NBS) are frequently employed. commonorganicchemistry.commasterorganicchemistry.com The reaction of 2-phenylnaphthalene (B165426) with a suitable brominating agent can, in principle, yield this compound. The phenyl group at the C2 position directs incoming electrophiles, influencing the regiochemical outcome of the bromination.

The choice of brominating agent is crucial. While molecular bromine (Br₂) can be used, it is hazardous and can lead to over-bromination. sci-hub.se NBS is a safer alternative that provides a slow, controlled release of bromine, which can help in achieving higher selectivity. masterorganicchemistry.com Other N-bromo compounds and reagents like tetrabutylammonium (B224687) tribromide (TBATB) have also been developed for regioselective bromination of various aromatic systems. rsc.org

For less reactive or deactivated aromatic rings, stronger conditions, such as the use of sulfuric acid as a solvent, may be necessary to facilitate bromination with NBS. manac-inc.co.jp The regioselectivity of bromination can be highly dependent on the polarity of the solvent used. manac-inc.co.jp

A study on the bromination of 1-methylnaphthalene (B46632) with NBS yielded 4-bromo-1-methylnaphthalene, illustrating the complexities of predicting regioselectivity in substituted naphthalenes. scribd.com In another example, the bromination of pyrrolo[1,2-a]quinoxalines with TBATB showed high selectivity for the C3 position. rsc.org

The solvent system can dramatically influence the regioselectivity of electrophilic bromination. Hexafluoroisopropanol (HFIP) has emerged as a particularly effective solvent for promoting mild and highly regioselective halogenations of a wide range of aromatic and heteroaromatic compounds with N-halosuccinimides. thieme-connect.comorganic-chemistry.org The high hydrogen-bond-donating ability and low nucleophilicity of HFIP are thought to activate the halogenating agent, enhancing its electrophilicity. thieme-connect.comnih.gov

Research has shown that the use of HFIP can lead to high yields and excellent para/ortho selectivity in the halogenation of electron-rich aromatics. thieme-connect.com This catalyst-free, room-temperature method has been successfully applied to various substrates, tolerating a range of functional groups. thieme-connect.com The unique properties of HFIP can be leveraged to control the outcome of bromination reactions, potentially favoring the formation of the desired this compound isomer from a 2-phenylnaphthalene precursor. For instance, HFIP has been shown to mediate regioselectivity-switchable bromolactonization reactions. rsc.org The solvent's ability to stabilize ionic intermediates plays a crucial role in these transformations. rsc.org

The table below summarizes the effect of different solvents on the regioselectivity of bromination for a substituted aniline, highlighting the significant impact of the reaction medium. manac-inc.co.jp

Table 1: Solvent Effect on the Regioselectivity of Bromination of 3-Substituted Aniline with NBS

| Solvent | Product Ratio (ortho:para) |

|---|---|

| Acetonitrile | Varies with substituent |

| Dichloromethane | Varies with substituent |

| Tetrahydrofuran (B95107) | Varies with substituent |

| Methanol | Varies with substituent |

This table is illustrative of the general principle that solvent polarity can significantly influence the regioselectivity of bromination reactions, as demonstrated in the literature for various substrates. manac-inc.co.jp

Palladium-Catalyzed Annulation Reactions for Naphthalene Core Formation

An alternative and powerful strategy for constructing the this compound system involves building the naphthalene core itself through palladium-catalyzed reactions. These methods offer high modularity, allowing for the introduction of the bromo and phenyl substituents with precise control. thieme-connect.comnih.govacs.org

A highly efficient protocol for the synthesis of substituted naphthalenes involves the palladium-catalyzed annulation reaction between 1-bromo-2-vinylbenzene derivatives and alkynes. thieme-connect.com This method allows for the formation of the naphthalene ring system in a single step with excellent yields. thieme-connect.com By choosing a phenyl-substituted alkyne, the 2-phenylnaphthalene core can be constructed. If the starting vinylbenzene derivative contains the bromo substituent at the desired position, this approach can directly lead to this compound analogues.

The general reaction scheme involves the coupling of a 1-bromo-2-vinylbenzene with an internal alkyne in the presence of a palladium catalyst, such as palladium acetate (B1210297), and a base like cesium acetate in a solvent like 1,4-dioxane. thieme-connect.com This methodology has been shown to be tolerant of a wide range of functional groups on both the alkyne and the vinylbenzene components. thieme-connect.com

Table 2: Examples of Palladium-Catalyzed Annulation for Naphthalene Synthesis

| Vinylbenzene Derivative | Alkyne | Product | Yield |

|---|---|---|---|

| 1-Bromo-2-vinylbenzene | Diphenylacetylene | 1-Bromo-2,3-diphenylnaphthalene | High |

| Substituted 1-bromo-2-vinylbenzenes | Various internal alkynes | Corresponding substituted naphthalenes | Good to excellent |

This table is based on the general methodology described for the synthesis of substituted naphthalenes via palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with alkynes. thieme-connect.com

A modular approach to synthesizing polysubstituted naphthalenes utilizes a palladium-catalyzed double cross-coupling reaction. thieme-connect.comnih.gov This strategy involves the reaction of a 1,2-diborylalkene with a 1-bromo-2-(2-bromovinyl)benzene derivative. thieme-connect.com This powerful technique allows for the construction of highly substituted naphthalenes with defined regiochemistry. nih.govresearchgate.net

In a typical procedure, a (Z)-1,2-diaryl-1,2-bis(pinacolatoboryl)ethene undergoes a double cross-coupling reaction with a 1-bromo-2-[(Z)-2-bromoethenyl]arene in the presence of a palladium catalyst, such as [Pd(PPh₃)₄], and a base. nih.gov By selecting the appropriate starting materials, one could, in principle, construct the this compound framework. For example, using a phenyl-substituted diborylalkene and a bromo-substituted bromo(bromoethenyl)arene could lead to the target molecule. This method provides good to high yields of multisubstituted naphthalenes. nih.gov

Other Catalytic Approaches for Naphthalene Derivative Synthesis

While direct syntheses of this compound are specific, a variety of catalytic methods have been developed for the general synthesis of polysubstituted naphthalene derivatives. These approaches often provide access to a wide range of analogues by varying the starting materials.

Copper catalysis is a versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, and it has been effectively applied to the synthesis of naphthalene derivatives. acs.org One prominent strategy involves the dimerization of ynamines, which can be generated in situ from the copper-catalyzed reaction of haloalkynes with amines. acs.orgnih.gov For instance, Chen et al. developed an efficient one-pot procedure for preparing naphthalene-1,3-diamine derivatives using a copper(II) tetrafluoroborate (B81430) catalyst. acs.orgacs.orgnih.gov The reaction proceeds under mild conditions and demonstrates the utility of copper in facilitating the key bond-forming steps. acs.org

Another copper-catalyzed approach involves the cascade reaction of 2-halophenyl ketones with 1,3-dicarbonyl compounds. thieme-connect.com Xu et al. reported that in the presence of a copper chloride catalyst and a base, various 2-halophenyl ketones react with dicarbonyls to yield highly functionalized 1,2,3,4-tetrasubstituted naphthalenes in moderate to good yields. thieme-connect.com

Table 1: Examples of Copper-Catalyzed Naphthalene Synthesis

| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |

| Cu(BF₄)₂·6H₂O | Haloalkyne, Amine | Amine-substituted naphthalene | 43–99 | thieme-connect.com |

| CuCl | 2-Halophenyl ketone, 1,3-Dicarbonyl | Tetrasubstituted naphthol | Moderate to Good | thieme-connect.com |

| Cu(MeCN)₄BF₄ | Diazo compound, Yne-alkylidenecyclopropane | Cyclopenta[b]naphthalene | Good to Excellent | thieme-connect.com |

Zinc catalysts have also been employed in the synthesis of naphthalene derivatives, particularly through benzannulation reactions. thieme-connect.com Fang and colleagues demonstrated a [4+2] benzannulation reaction between 2-ethynylbenzaldehydes and various alkynes using zinc chloride as the catalyst. thieme-connect.com This method provides access to naphthalenes with specific substitution patterns depending on the alkyne used. For example, the reaction of 2-ethynylbenzaldehyde (B1209956) with 1-phenyl-2-(phenylthio)acetylene yielded 2-phenyl-3-(phenylthio)naphthalene in 84% yield. thieme-connect.com

In a different approach, zinc(II) has been used to catalyze the cyclization of 2-(2-oxo-alkyl)benzketones with alkenes, leading to the formation of poly-substituted 1,2-dihydronaphthalene (B1214177) derivatives. rsc.orgrsc.org This reaction offers a pathway to partially saturated naphthalene systems, which can be aromatized in a subsequent step if desired. rsc.org

Table 2: Zinc-Catalyzed Synthesis of Naphthalene Derivatives

| Catalyst | Reaction Type | Starting Materials | Product Type | Yield (%) | Reference |

| ZnCl₂ | [4+2] Benzannulation | 2-Ethynylbenzaldehyde, Alkyne | Substituted naphthalene | Moderate to Good | thieme-connect.com |

| ZnCl₂ | Cyclization | 2-(2-Oxo-alkyl)benzketone, Alkene | 1,2-Dihydronaphthalene | 63–94 | rsc.org |

Metal-free catalytic systems, particularly those using Brønsted acids, represent an important alternative for naphthalene synthesis. thieme-connect.com A notable example is the regioselective preparation of polysubstituted naphthalenes through the benzannulation of phenylacetaldehydes with alkynes, catalyzed by triflimide (HNTf₂). nih.gov This reaction proceeds efficiently at room temperature and with perfect regioselectivity, offering a wide scope of functionalized naphthalene products. nih.gov

Another innovative approach utilizes a relay catalysis system involving both a gold(I) catalyst and a Brønsted acid. acs.orgacs.orgresearchgate.net This dual-catalytic tandem benzannulation of alkynylbenzaldehydes and styrenes provides access to substituted naphthalenes in moderate to good yields. acs.orgacs.org Furthermore, the use of recyclable Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), has been shown to efficiently catalyze the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides, highlighting a green chemistry approach. rsc.org

Functionalization of Pre-existing Phenylnaphthalene Skeletons

An alternative strategy to building the naphthalene core is the direct functionalization of a readily available phenylnaphthalene framework. This approach is particularly useful for introducing substituents at specific positions that might be difficult to incorporate during the initial ring formation.

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgnih.gov The resulting aryllithium intermediate can then be trapped with a suitable electrophile, such as a bromine source, to introduce a bromo substituent with high regioselectivity. nih.gov

In the context of a 2-phenylnaphthalene scaffold, a suitable directing group on the phenyl ring could be used to direct bromination to one of the ortho positions of the phenyl group. More relevant to the target compound, if a directing group were present at the 1-position of the naphthalene ring, it could direct lithiation to the 2-position. However, a more direct conceptual application involves the DoM of 1-phenylnaphthalene (B165152) itself. While the phenyl group is not a classical DMG, the C-H bonds ortho to the phenyl substituent on the naphthalene ring (positions 3 and 8) or the ortho positions on the phenyl ring could be activated. Subsequent reaction with an electrophilic bromine source like N-bromosuccinimide (NBS) or molecular bromine (Br₂) would yield a brominated phenylnaphthalene derivative. The precise regioselectivity would depend on the reaction conditions and the relative acidities of the various C-H bonds.

A documented synthesis of this compound starts from 1-bromonaphthalen-2-yl trifluoromethanesulfonate, which undergoes a palladium-catalyzed cross-coupling reaction with phenylmagnesium bromide. nih.gov While this is not a DoM reaction, it illustrates the construction of the target molecule by forming the phenyl-naphthalene bond on a pre-brominated naphthalene core. nih.gov

Stereochemical Considerations in Synthetic Pathways

The this compound molecule possesses an axis of chirality due to hindered rotation around the C-C single bond connecting the naphthalene and phenyl rings. This phenomenon, known as atropisomerism, means the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers (enantiomers). The control of this axial chirality is a significant challenge in the synthesis of such biaryl compounds. rsc.org

The stereochemical outcome of synthetic pathways leading to this compound and its analogues is dependent on the reaction mechanism and the reagents used. Achieving an atroposelective synthesis, which favors the formation of one enantiomer over the other, typically requires the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. rsc.org

For example, in cross-coupling reactions to form the biaryl axis, chiral ligands on the metal catalyst can induce asymmetry and lead to an enantiomeric excess of one atropisomer. Similarly, DoM strategies can be rendered asymmetric by using a chiral directing group or by performing the lithiation with a chiral base. wikipedia.org The steric bulk of substituents ortho to the biaryl axis, such as the bromo group in this compound, plays a crucial role. This steric hindrance increases the energy barrier to rotation around the single bond, which can make the atropisomers configurationally stable at room temperature, allowing for their isolation. nih.gov However, this same steric congestion can also impede the synthetic reactions needed to create the molecule. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemistry. In the context of this compound and its analogues, green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific research on green routes to this compound is not extensively documented, established green synthetic methods for structurally related phenylnaphthalenes can be adapted and applied. These approaches primarily focus on the use of recyclable catalysts, greener solvent systems, and alternative energy sources.

A notable green approach for the synthesis of the 2-phenylnaphthalene core involves the use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻). rsc.orgresearchgate.net This ionic liquid serves as both the catalyst and the solvent, facilitating the efficient construction of 2-phenylnaphthalene and its derivatives from styrene oxides in excellent yields. rsc.orgresearchgate.net The key advantages of this method are its high atom economy and the straightforward operational simplicity. rsc.org Furthermore, the [HNMP]⁺HSO₄⁻ ionic liquid can be effectively recycled for up to five consecutive cycles without a significant loss in its catalytic activity, a significant step towards a more sustainable process. rsc.orgresearchgate.net

Another avenue for greening the synthesis of phenylnaphthalenes involves the use of solid catalysts and alternative energy sources. For instance, nanozeolites have been employed as recyclable catalysts in the Friedel-Crafts reaction to produce precursors for 1-phenylnaphthalene lignans. researchgate.net The use of ultrasonication in conjunction with nanozeolites has been shown to reduce reaction times, decrease energy consumption, and improve yields when compared to conventional methods. researchgate.net Similarly, microwave irradiation has been demonstrated to be an effective green heating source, accelerating reactions and often leading to higher yields in shorter timeframes. nih.gov

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, is a common method for synthesizing phenylnaphthalenes, such as the coupling of 1-bromonaphthalene (B1665260) with phenylboronic acid to yield 1-phenylnaphthalene. researchgate.net To align this methodology with green chemistry principles, several modifications can be implemented. The use of water as a solvent, or solvent-free conditions, can significantly reduce the environmental impact. dergipark.org.tr Additionally, the development of highly efficient palladium catalysts can minimize the amount of heavy metal required, and catalyst systems that operate under milder conditions can reduce energy consumption. frontiersin.org The purification process can also be made greener; for example, group-assisted purification (GAP) chemistry allows for the purification of products by simple washing with solvents like ethanol, avoiding the need for column chromatography. frontiersin.org

Electrochemical methods also present a promising green alternative for the synthesis of naphthalene derivatives. Anodic dehydrogenative homo-coupling of 2-naphthylamines has been established for the facile and green synthesis of 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives, achieving excellent yields with hydrogen gas as the only byproduct. mdpi.com This approach avoids the use of transition-metal reagents and stoichiometric oxidants, contributing to a cleaner synthetic process. mdpi.com

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound and its analogues, based on methodologies reported for similar compounds.

| Green Chemistry Approach | Catalyst/Reagent | Solvent/Conditions | Key Advantages |

| Ionic Liquid Catalysis rsc.orgresearchgate.net | [HNMP]⁺HSO₄⁻ | Ionic liquid as solvent | Recyclable catalyst and solvent, high atom economy, operational simplicity. |

| Heterogeneous Catalysis & Alternative Energy researchgate.netnih.gov | Nanozeolite | Ultrasonication or Microwave irradiation | Reduced reaction time, lower energy consumption, improved yields, recyclable catalyst. |

| Green Suzuki-Miyaura Coupling researchgate.netdergipark.org.trfrontiersin.org | Palladium catalyst | Water or solvent-free | Avoids hazardous organic solvents, potential for lower catalyst loading, milder reaction conditions. |

| Electrochemical Synthesis mdpi.com | - | Electrolyte/Solvent | Avoids transition-metal reagents and oxidants, produces H₂ as a byproduct, high yields. |

By integrating these green chemistry principles—such as the use of recyclable catalysts, benign solvents, and alternative energy sources—the synthesis of this compound can be made more sustainable and environmentally friendly.

Reaction Mechanisms and Kinetics of 1 Bromo 2 Phenylnaphthalene

Carbon-Bromine Bond Activation and Dissociation Mechanisms

The activation and subsequent cleavage of the C-Br bond in 1-bromo-2-phenylnaphthalene are pivotal steps in many of its chemical transformations. Electrochemical methods have provided significant insights into these processes, revealing the formation of transient intermediates and the stepwise nature of the bond dissociation.

Electrochemical studies, particularly on the closely related compound 1-bromo-2-methylnaphthalene (B105000), have elucidated the mechanism of C-Br bond cleavage upon electron uptake. rsc.orgquora.comacs.org These findings offer a strong model for understanding the behavior of this compound under similar reductive conditions.

Research indicates that the electrochemical reduction of compounds like 1-bromo-2-methylnaphthalene proceeds through a stepwise mechanism rather than a concerted one. rsc.orgquora.comacs.org The initial step involves a one-electron reduction of the molecule to form a radical anion. This is then followed by the cleavage of the C-Br bond in a separate, subsequent step. This is in contrast to a concerted mechanism where electron transfer and bond breaking would occur simultaneously. Quantum mechanical calculations have shown that the stepwise pathway is energetically feasible. rsc.org

Upon the addition of a single electron, this compound is expected to form a transient radical anion intermediate. rsc.orgacs.org In the case of 1-bromo-2-methylnaphthalene, this radical anion has been identified as a key species in the reduction process. rsc.org The stability and electronic configuration of this intermediate are crucial in determining the subsequent reaction pathway. The potential energy curve of the 1-bromo-2-methylnaphthalene radical anion shows that the C-Br bond dissociation is dependent on the electronic state of the radical anion. rsc.org

Following the dissociation of the C-Br bond from the radical anion, a bromide anion and an organic radical (the 2-phenylnaphthalen-1-yl radical) are formed. rsc.orgacs.org This highly reactive organic radical can then undergo further reactions, with dimerization being a prominent pathway. In studies with 1-bromo-2-methylnaphthalene, the resulting 2-methylnaphthalen-1-yl radicals react to form a 1,1'-binaphthalene, 2,2'-dimethyl dimer. rsc.orgacs.org A similar dimerization process is anticipated for the 2-phenylnaphthalen-1-yl radical, leading to the formation of 2,2'-diphenyl-1,1'-binaphthalene.

| Intermediate/Product | Description |

| This compound radical anion | Formed by a one-electron reduction of the parent molecule. |

| 2-Phenylnaphthalen-1-yl radical | An organic radical formed after the cleavage of the C-Br bond. |

| 2,2'-Diphenyl-1,1'-binaphthalene | The expected dimerization product of the 2-phenylnaphthalen-1-yl radical. |

Electrochemical Reduction Pathways

Nucleophilic Substitution Reactions Involving Bromine

Nucleophilic substitution of the bromine atom in this compound presents a more complex scenario due to the nature of the aryl halide bond and the steric environment of the molecule.

Direct nucleophilic substitution on an sp²-hybridized carbon, as in aryl halides, is generally disfavored for both SN1 and SN2 mechanisms. An SN2 reaction would require a backside attack by the nucleophile, which is sterically hindered by the naphthalene (B1677914) ring itself. libretexts.org For this compound, the presence of the bulky phenyl group at the adjacent C2 position introduces significant steric hindrance, further impeding any potential SN2 pathway. libretexts.org

An SN1-type mechanism, which would involve the spontaneous dissociation of the C-Br bond to form an aryl cation, is also highly unlikely. Aryl cations are notoriously unstable and their formation is energetically prohibitive under normal conditions.

A more plausible, though still challenging, pathway for nucleophilic substitution on aryl halides is the nucleophilic aromatic substitution (SNAr) mechanism. This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org this compound lacks such activating groups, making the SNAr pathway less favorable compared to activated aryl halides. However, under forcing conditions (high temperatures and strong nucleophiles), substitution may occur. The steric bulk of the ortho-phenyl group would likely slow down the rate of the initial nucleophilic attack in an SNAr reaction. numberanalytics.com

| Mechanistic Pathway | Feasibility for this compound | Rationale |

| SN2 | Highly Unlikely | Backside attack is sterically blocked by the naphthalene ring and the adjacent phenyl group. libretexts.org |

| SN1 | Highly Unlikely | Formation of a highly unstable aryl cation is energetically unfavorable. |

| SNAr | Possible under forcing conditions | The molecule lacks strong electron-withdrawing groups to activate the ring for this pathway. libretexts.org Steric hindrance from the ortho-phenyl group would likely decrease the reaction rate. numberanalytics.com |

Role of Leaving Group Efficacy (Bromide)

In the context of nucleophilic substitution and elimination reactions, the efficiency of the leaving group is a critical factor that significantly influences reaction rates. For the compound this compound, the bromide ion serves as the leaving group. The efficacy of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups because they are stable on their own.

Bromide (Br⁻) is considered a very good leaving group for several reasons:

Low Basicity : It is the conjugate base of a strong acid, hydrobromic acid (HBr, pKa ≈ -9). Its weakness as a base means it does not readily re-bond to the carbon atom.

Polarizability : Bromide is a large, polarizable anion. Its electron cloud is diffuse and can be distorted, which helps to stabilize the transition state as the C-Br bond is broken.

C-Br Bond Strength : While the carbon-bromine bond is reasonably strong, it is weaker than the carbon-fluorine and carbon-chlorine bonds, facilitating its cleavage in chemical reactions.

In the case of this compound, the C-Br bond is a bond between an sp²-hybridized carbon of the naphthalene ring and the bromine atom. This bond is stronger than a C-Br bond in a typical alkyl halide due to the partial double-bond character arising from resonance. Consequently, reactions that involve the cleavage of this bond, such as nucleophilic aromatic substitution or cross-coupling, require more forcing conditions (e.g., high temperatures or the use of a catalyst) compared to their aliphatic counterparts.

Elimination Reactions (E1, E2, E1cb)openstax.org

Elimination reactions are fundamental processes in organic chemistry that lead to the formation of π-bonds. masterorganicchemistry.com The three primary mechanisms are E1 (Elimination, Unimolecular), E2 (Elimination, Bimolecular), and E1cb (Elimination, Unimolecular, Conjugate Base). dalalinstitute.complutusias.comopenstax.org

E1 Reaction : This is a two-step mechanism where the leaving group departs first, forming a carbocation intermediate. openstax.org A base then abstracts a proton from an adjacent carbon to form the double bond. openstax.org The rate of this reaction is dependent only on the concentration of the substrate. dalalinstitute.com E1 reactions typically compete with Sₙ1 reactions and are favored by tertiary substrates, weak bases, and protic solvents. openstax.orgpressbooks.pub

E2 Reaction : This is a concerted, one-step mechanism where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. dalalinstitute.commsu.edu The rate is dependent on the concentrations of both the substrate and the base. thecarbondr.com A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. thecarbondr.comlibretexts.org Strong bases favor the E2 pathway. dalalinstitute.comthecarbondr.com

E1cb Reaction : This is a two-step mechanism that begins with the abstraction of a proton by a base to form a carbanion intermediate (the conjugate base of the substrate). openstax.orgplutusias.comopenstax.org In the second step, the leaving group departs. This pathway is common for substrates that have an acidic proton and a poor leaving group. openstax.orgplutusias.com

For this compound, the direct application of these elimination reactions to form a double bond within the aromatic naphthalene system is not conventional. The sp²-hybridized carbons of the aromatic ring make the C-H bonds strong and less susceptible to abstraction by a base. Furthermore, the formation of an additional π-bond within the aromatic core would lead to a highly strained and unstable intermediate. Elimination reactions typically require an sp³-hybridized carbon adjacent to the carbon bearing the leaving group. While not proceeding through a classic E1 or E2 pathway, aryl halides can undergo elimination-addition reactions under very strong basic conditions to form aryne intermediates, which are outside the scope of these standard elimination mechanisms.

Factors Influencing Regioselectivity (e.g., Zaitsev's vs. Hofmann's Rule)openstax.org

Regioselectivity in elimination reactions determines which of two or more possible constitutional isomers of an alkene is formed. chemistrysteps.com Two empirical rules, Zaitsev's rule and Hofmann's rule, are used to predict the major product.

Zaitsev's Rule : This rule, formulated by Alexander Zaitsev, states that in an elimination reaction, the major product is the more substituted (and generally more stable) alkene. openstax.orgorgoreview.com This outcome is often referred to as the Zaitsev product and is favored when using small, strong bases. thecarbondr.comorgoreview.com E1 reactions almost always yield the Zaitsev product. orgoreview.comchemistrysteps.com

Hofmann's Rule : This rule describes the formation of the less substituted alkene as the major product. chemistrysteps.com This outcome, the Hofmann product, is favored when using a sterically hindered (bulky) base, or when the substrate has a poor leaving group or a bulky leaving group. chemistrysteps.comorgoreview.commasterorganicchemistry.com The bulky base preferentially abstracts the more accessible, less sterically hindered proton. chemistrysteps.comorgoreview.com

These rules are predicated on the presence of β-hydrogens on sp³-hybridized carbons. In this compound, all carbons within the naphthalene ring system are sp²-hybridized. Therefore, Zaitsev's and Hofmann's rules are not directly applicable to elimination reactions involving the aromatic core of this molecule in the traditional sense.

Cross-Coupling Reactions of this compound

Cross-coupling reactions represent one of the most powerful and versatile classes of reactions for aryl halides like this compound. These reactions, typically catalyzed by transition metals like palladium, enable the formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org The Suzuki-Miyaura cross-coupling is a preeminent example, widely used for the synthesis of biaryl compounds, which are structures found in many pharmaceuticals, polymers, and advanced materials. beilstein-journals.orghes-so.ch

Suzuki-Miyaura Cross-Couplinghes-so.chheia-fr.chbeilstein-journals.orglibretexts.org

The Suzuki-Miyaura cross-coupling, discovered by Akira Suzuki and Norio Miyaura in 1979, is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org For this compound, this reaction provides an efficient route to synthesize more complex polyaromatic systems by forming a new C-C bond at the C1 position of the naphthalene ring. A typical reaction involves coupling this compound with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org A study on the closely related 2-bromonaphthalene (B93597) serves as an excellent model for the behavior of this compound in these reactions. hes-so.ch

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps, starting with a palladium(0) species. libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new palladium(II) complex. libretexts.orgpku.edu.cn

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species, facilitating the transfer. libretexts.orgnih.gov

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The ligands coordinated to the palladium center play a crucial role in the efficiency of the catalytic cycle. Electron-donating and sterically bulky phosphine (B1218219) ligands, such as those in the Buchwald and XPhos families, are often employed. rsc.org These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination. rsc.orgacs.org The choice of ligand can significantly impact reaction rates, catalyst stability, and the scope of substrates that can be used. nih.govrsc.orgacs.org

The choice of solvent and the presence of even trace amounts of contaminants can have a profound impact on the efficiency and robustness of the Suzuki-Miyaura cross-coupling reaction. hes-so.chbeilstein-journals.org A study on the Pd/C-catalyzed Suzuki coupling of 2-bromonaphthalene with phenylboronic acid highlights these effects. hes-so.chheia-fr.ch

Different solvents can influence reaction rates and yields. The polarity of the solvent is known to affect the structure and activity of the catalytic intermediates. beilstein-journals.org In the model reaction of 2-bromonaphthalene, tetrahydrofuran (B95107) (THF) was found to be a superior solvent compared to others like cyclopentyl methyl ether (CPME). hes-so.ch

Contaminants, especially those that can coordinate to and poison the palladium catalyst, can be highly detrimental. Traces of precursor molecules from solvent manufacturing, such as 2,3-dihydrofuran (B140613) or maleic anhydride, were found to strongly inhibit the reaction even at parts-per-million (ppm) levels. hes-so.chheia-fr.ch This underscores the importance of using high-purity solvents in industrial applications to ensure robust and reproducible results. hes-so.ch Fortunately, in some cases, the negative effects of these poisons can be mitigated by the addition of a phosphine ligand like triphenylphosphine, which can preferentially bind to the palladium and protect it from the contaminant. hes-so.ch

The following table, based on data from a study on 2-bromonaphthalene, illustrates the effect of solvents and contaminants on reaction conversion. hes-so.ch

Asymmetric Suzuki Coupling for Chiral Biaryls

The Asymmetric Suzuki-Miyaura coupling is a powerful method for the synthesis of axially chiral biaryls, which are prevalent in natural products, pharmaceuticals, and as chiral ligands in catalysis. beilstein-journals.orgmdpi.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent, such as a boronic acid, in the presence of a chiral ligand to induce enantioselectivity. uea.ac.uk

The catalytic cycle for the Suzuki reaction is widely understood to involve three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in the case of this compound) to form a Pd(II) complex.

Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst. uea.ac.uk

In the context of synthesizing chiral biaryls from substrates like this compound, the steric hindrance around the coupling site necessitates careful selection of reaction conditions and chiral ligands. nih.gov Research on sterically demanding substrates has shown that chiral monophosphine ligands are often effective. beilstein-journals.org For instance, the coupling of 1-bromo-2-naphthoate esters, which are structurally related to this compound, with arylboronic acids has been achieved with high enantioselectivity using chiral polymer ligands like PQXphos. rsc.org Similarly, studies on the coupling of 1-bromo-2-methylnaphthalene with (2-methylnaphthalen-1-yl)boronic acid to form tetra-ortho-substituted biaryls have been used as a benchmark to develop new catalysts for challenging couplings. nih.gov

The choice of base and solvent is also critical for achieving high yields and enantioselectivity. beilstein-journals.orgnih.gov The table below summarizes typical conditions and findings for asymmetric Suzuki-Miyaura couplings of related sterically hindered naphthalene bromides.

| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-2-naphthoate | Arylboronic acid | Pd(OAc)₂ / PQXphos | K₃PO₄ | Toluene | High | High | rsc.org |

| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | Pd(OAc)₂ / C2-i-Pr-BIDIME (L4) | K₃PO₄ | Toluene | Moderate | - | nih.gov |

| 3-Methyl-2-bromophenylamides | 1-Naphthaleneboronic acid | Pd₂(dba)₃ / Chiral Monophosphine Ligands | K₃PO₄ | THF | up to 99% | up to 88% | beilstein-journals.org |

Stille Cross-Coupling

The Stille reaction is a versatile cross-coupling method that pairs an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org The primary drawback is the toxicity of the tin compounds. wikipedia.org

The mechanism of the Stille reaction follows the standard catalytic cycle for palladium-catalyzed cross-couplings: wikipedia.org

Oxidative Addition : A Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organostannane reagent (R-SnBu₃) exchanges its organic group with the bromide on the palladium complex. This step is often the rate-limiting step and can be accelerated by the use of ligands and additives. wiley-vch.deharvard.edu

Reductive Elimination : The desired biaryl product is formed by the elimination of the two organic groups from the palladium center, which regenerates the active Pd(0) catalyst. wikipedia.org

Aryl bromides are common substrates in Stille couplings, making this compound a suitable candidate for this transformation. wikipedia.org The reactivity of the halide is generally I > Br > Cl. wikipedia.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | (1-(2-phenylnaphthalenyl))Pd(II)-Br(L)₂ |

| 2. Transmetalation | Transfer of an organic group (R') from the organostannane to the Pd(II) center. | (1-(2-phenylnaphthalenyl))Pd(II)-R'(L)₂ |

| 3. Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Pd(0)L₂ |

Sonogashira Coupling

The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgpearson.com This reaction is particularly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org

The catalytic cycle involves two interconnected cycles, one for palladium and one for copper:

Palladium Cycle : This follows the familiar pattern, starting with the oxidative addition of the Pd(0) catalyst to the this compound C-Br bond. nrochemistry.com

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex.

Reductive Elimination : The final product, a 1-alkynyl-2-phenylnaphthalene, is released, and the Pd(0) catalyst is regenerated. nrochemistry.com

The reactivity order for the organic halide is I > OTf > Br >> Cl. nrochemistry.com While aryl iodides can often react at room temperature, aryl bromides like this compound typically require heating. wikipedia.org Kinetic studies on the Sonogashira reaction of various aryl bromides have shown activation enthalpies (ΔH‡) in the range of 54-82 kJ mol⁻¹. nih.gov

Kumada Cross-Coupling

The Kumada coupling (or Kumada-Corriu reaction) is a cross-coupling reaction that employs a Grignard reagent (organomagnesium halide) or an organolithium reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.org

The mechanism proceeds via the standard catalytic cycle: wikipedia.orgyoutube.com

Oxidative Addition : The active catalyst, typically a Ni(0) or Pd(0) species, inserts into the carbon-bromine bond of this compound.

Transmetalation : The Grignard reagent (R-MgBr) transmetalates its organic group to the metal center, forming a diorgano-metal complex.

Reductive Elimination : The coupled product is eliminated, regenerating the active catalyst.

A key consideration for the Kumada coupling is the high reactivity of the Grignard reagent, which makes it intolerant of base-sensitive functional groups. jk-sci.com Aryl bromides are effective electrophiles for this reaction. wikipedia.orgjk-sci.com Asymmetric versions of the Kumada coupling can be achieved using chiral ligands, leading to enantioselective product formation. wikipedia.orgacs.org

Hiyama Cross-Coupling

The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organic halide and an organosilane. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the requirement of an activating agent, usually a fluoride (B91410) source (like TBAF) or a base, to facilitate the transmetalation step. organic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity, stability, and ease of handling. youtube.com

The generally accepted mechanism involves: wikipedia.orgcore.ac.uk

Activation of Organosilane : The fluoride ion or base attacks the silicon atom of the organosilane, forming a hypervalent, pentacoordinate silicate. This species is more nucleophilic and capable of transmetalation.

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition with this compound.

Transmetalation : The activated organosilicate transfers its organic group to the palladium(II) complex.

Reductive Elimination : The C-C bond is formed, yielding the coupled product and regenerating the Pd(0) catalyst.

Aryl bromides are commonly used as electrophiles in Hiyama couplings. youtube.com The Hiyama-Denmark coupling is a notable variation that uses organosilanols and does not require a fluoride activator, which can be advantageous when fluoride-sensitive groups are present in the substrates. wikipedia.org

Negishi Cross-Coupling

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms, and generally offers high yields and functional group tolerance. wikipedia.org

The catalytic cycle for the Negishi coupling is as follows: wikipedia.orgyoutube.com

Oxidative Addition : A Pd(0) or Ni(0) catalyst inserts into the C-Br bond of this compound to create a metal(II) intermediate. The relative rate of this step is typically I > OTf > Br > Cl. wikipedia.org

Transmetalation : The organozinc reagent (R'-ZnX) transfers its organic group (R') to the metal center. This step is a key advantage of the Negishi coupling, as organozinc reagents are more reactive than organoborons (Suzuki) or organotins (Stille) but less reactive than organomagnesiums (Kumada), striking a balance of reactivity and functional group tolerance.

Reductive Elimination : The two organic fragments are eliminated from the metal center to form the final product and regenerate the catalyst. illinois.edu

For this compound, the Negishi coupling provides a powerful route to introduce a wide variety of alkyl, alkenyl, aryl, or alkynyl substituents at the 1-position of the naphthalene ring. wikipedia.orgresearchgate.net

Radical Reactions and Their Pathways

In addition to transition-metal-catalyzed pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to form radical intermediates. These reactions can be initiated electrochemically, photochemically, or through the use of radical initiators.

Studies on the closely related compound, 1-bromo-2-methylnaphthalene, have provided insight into the radical reaction pathways. Electrochemical reduction of this compound leads to the formation of a transient radical anion. jk-sci.com This radical anion can then undergo cleavage of the C-Br bond, resulting in the formation of a bromide anion and a 2-methyl-1-naphthyl radical. jk-sci.com

The generated aryl radical is a highly reactive intermediate that can follow several pathways:

Dimerization : Two aryl radicals can couple to form a biaryl dimer. In the case of the 2-methyl-1-naphthyl radical, this leads to the formation of a 1,1'-binaphthalene, 2,2'-dimethyl dimer. jk-sci.com

Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or another species in the reaction mixture to form the de-halogenated product, 2-phenylnaphthalene (B165426).

Reaction with other molecules : The radical can add to other unsaturated molecules present in the system. For example, aryl radicals generated from other precursors have been shown to react with substituted 1,4-naphthoquinones. nih.govacs.org

In some synthetic procedures, naphthyl radicals are intentionally generated to participate in C-C or C-O bond-forming reactions. For instance, the reaction of naphthols with diaryliodonium salts can proceed through naphthyl radical intermediates, leading to diarylated products. frontiersin.orgresearchgate.net The generation of a 1-(1-naphthyl)-2-bromophenyl radical from the gas-phase pyrolysis of 1-(2,6-dibromophenyl)naphthalene has also been studied, highlighting the C-Br bond's susceptibility to radical cleavage under thermal conditions. rsc.org

Intramolecular Radical Cyclization

Intramolecular radical cyclization of this compound would involve the formation of a new ring system through the attack of the aryl radical onto the appended phenyl group. This type of reaction is a powerful tool in organic synthesis for constructing complex molecular architectures from relatively simple precursors. rsc.orgwikipedia.org The general process can be broken down into three key stages: radical initiation, intramolecular cyclization, and termination. wikipedia.orgnumberanalytics.com

Mechanism:

Radical Initiation: The reaction is initiated by the homolytic cleavage of the carbon-bromine bond in this compound. This can be achieved using various methods, such as with radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) or tributyltin hydride. nih.govbeilstein-journals.org Alternatively, photoinduced or metal-catalyzed processes can also generate the initial aryl radical. rsc.orgacs.org

Intramolecular Cyclization: The generated 2-phenylnaphthalen-1-yl radical can then attack the ortho-position of the adjacent phenyl ring. This is a 6-endo-trig cyclization, which, while sometimes disfavored by Baldwin's rules for certain systems, is known to occur in radical processes involving aromatic rings. This cyclization step would lead to the formation of a cyclohexadienyl radical intermediate, which is stabilized by resonance.

Termination/Aromatization: The cyclized radical intermediate must then be converted to a stable, aromatic product. This typically occurs through a hydrogen atom abstraction or an oxidation step. In the presence of a hydrogen donor, the intermediate can be reduced. However, for the formation of a fully aromatic polycyclic system, an oxidative process is required to eliminate a hydrogen atom and restore aromaticity, yielding a benzo[k]fluoranthene (B33198) skeleton.

While specific studies on the intramolecular radical cyclization of this compound are not prevalent, research on analogous systems, such as the cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, demonstrates the feasibility of such transformations in constructing fused polycyclic systems. nih.govbeilstein-journals.org The efficiency and outcome of these reactions are influenced by factors like the choice of radical initiator, solvent, and temperature. numberanalytics.com

Table 1: Key Steps in the Intramolecular Radical Cyclization of this compound

| Step | Description | Key Intermediates |

| Initiation | Homolytic cleavage of the C-Br bond to form an aryl radical. | 2-Phenylnaphthalen-1-yl radical |

| Cyclization | Intramolecular attack of the aryl radical on the adjacent phenyl ring. | Cyclohexadienyl radical |

| Aromatization | Loss of a hydrogen atom to form the final aromatic product. | Benzo[k]fluoranthene |

Intermolecular Radical Coupling

Intermolecular radical coupling provides a pathway for the formation of biaryl compounds. In the case of this compound, this would typically involve the reaction of the 2-phenylnaphthalen-1-yl radical with another aromatic molecule, such as benzene (B151609) or a substituted arene. This type of reaction, often referred to as radical arylation, can be an effective alternative to traditional transition-metal-catalyzed cross-coupling reactions. sci-hub.se

Mechanism:

A common mechanism for this transformation is the Base-promoted Homolytic Aromatic Substitution (BHAS). rsc.org This process can be initiated in several ways, including the use of radical initiators or photoinduction. sci-hub.se

Radical Generation: As with intramolecular cyclization, the initial step is the generation of the 2-phenylnaphthalen-1-yl radical from this compound.

Intermolecular Addition: The aryl radical then adds to an aromatic coupling partner, for instance, benzene, to form a resonance-stabilized cyclohexadienyl radical adduct.

Deprotonation and Oxidation: A base present in the reaction mixture facilitates the deprotonation of the cyclohexadienyl radical, leading to a radical anion. This species can then be oxidized in a single electron transfer (SET) step to regenerate the aromatic system and propagate a radical chain reaction, or it can be quenched to form the final biaryl product.

Recent advancements have shown that nickel complexes can also facilitate the coupling of aryl halides with arenes via pathways involving aryl radical intermediates. rsc.org These methods can offer high yields and broad substrate scope. The choice of solvent, base, and initiator is critical for optimizing the reaction and minimizing side products. sci-hub.se

Table 2: Research Findings on Analogous Intermolecular Radical Aryl Couplings

| Aryl Halide | Coupling Partner | Catalyst/Initiator | Base | Yield (%) | Reference |

| Iodobenzene | Benzene | Ni(COD)(DQ) | KOtBu | 95 | rsc.org |

| Bromobenzene | Benzene | Ni(COD)(DQ) | KOtBu | 86 | rsc.org |

| 4-Iodoanisole | Benzene | Ni(COD)(DQ) | KOtBu | 92 | rsc.org |

| 4-Bromoanisole | Benzene | Ni(acac)₂ | KOtBu | 78 | rsc.org |

| Aryl Halides | Pyrazine | Phenylhydrazine | t-BuOK | 40-85 | sci-hub.se |

This table presents data from analogous systems to illustrate the general conditions and yields for intermolecular radical aryl couplings.

Computational Chemistry and Theoretical Studies on 1 Bromo 2 Phenylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to predict the properties of 1-bromo-2-phenylnaphthalene and related compounds. rsc.orgscispace.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules. DFT calculations have been employed to explore reaction mechanisms, such as in the synthesis of 2-phenylnaphthalenes, and to analyze the structure of related brominated compounds. rsc.orgnih.gov

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemaxon.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

A critical aspect of its structure is the dihedral angle between the phenyl and naphthalene (B1677914) rings. This angle is influenced by steric hindrance between the hydrogen atoms on the phenyl ring and the naphthalene core. DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), can precisely model these interactions. rsc.orgnih.gov Studies on analogous compounds, such as biphenyl-based systems, show that DFT can accurately predict these geometric parameters. acs.org Conformational analysis further explores different rotational isomers (conformers) and their relative energies, which is crucial for understanding the molecule's flexibility and preferred shape in different environments. chemaxon.combeilstein-journals.org

| Parameter | Typical Calculated Value (B3LYP/6-31G*) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-C (Naphthalene) | 1.36 - 1.42 Å |

| C-C (Phenyl) | ~1.40 Å |

| C-C (Inter-ring) | ~1.49 Å |

The electronic properties of a molecule are governed by the distribution of its electrons. DFT is used to calculate key electronic structure descriptors. imist.ma

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity and electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and the energy required for electronic excitation. researchgate.netchemrxiv.org A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the phenylnaphthalene core, while the LUMO may also be distributed across this system. Studies on 1-bromonaphthalene (B1665260) show that DFT calculations can effectively determine this energy gap, revealing how charge transfer can occur within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). researchgate.net For this compound, the MEP would likely show negative potential around the π-electron clouds of the aromatic rings and a region of more positive potential near the bromine atom due to its electronegativity, indicating sites for potential electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net

Table 2: Frontier Orbital Energies from DFT Studies on Related Compounds (Note: The values are illustrative and based on findings for similar aromatic compounds.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Bromonaphthalene nih.gov | -6.25 | -1.55 | 4.70 |

| 2-Phenylnaphthalene (B165426) rsc.org | (data not specified) | (data not specified) | (data not specified) |

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. escholarship.org By calculating the harmonic frequencies corresponding to the molecule's vibrational modes, researchers can assign experimental spectral bands to specific atomic motions, such as C-H stretching, C-C ring deformations, and the C-Br stretching frequency. acs.org

For a molecule like 1-bromonaphthalene, studies have shown excellent agreement between vibrational frequencies calculated using the B3LYP method (with a 6-311++G(d,p) basis set) and experimental FTIR and FT-Raman spectra, after applying a scaling factor to the calculated values to account for anharmonicity. nih.gov The complete assignment of vibrational modes is often aided by calculating the Total Energy Distribution (TED). nih.gov Such an analysis for this compound would be invaluable for its structural confirmation and for understanding its intramolecular dynamics.

DFT is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. researchgate.net This involves mapping the potential energy surface (PES) that connects reactants to products. mdpi.com A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate and represents the activation energy barrier for the reaction. github.io A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io

For brominated aromatic compounds, a common reaction is the cleavage of the carbon-bromine bond. Theoretical studies on the radical anion of the analogous 1-bromo-2-methylnaphthalene (B105000) have used DFT to model this dissociation. mdpi.com The calculations explored the thermodynamics and kinetics of the C-Br bond cleavage, showing it to be an energetically feasible, downhill process following electron uptake. mdpi.com Similarly, DFT has been used to study the debromination and subsequent cyclization steps in related molecules like 1-bromo-8-phenylnaphthalene. nih.gov

Molecular Dynamics Simulations (e.g., Dynamic Reaction Coordinate Calculations)

While DFT calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time to model the dynamic behavior of a molecule. ulisboa.ptresearchgate.net

A specific application that bridges DFT and MD is the Dynamic Reaction Coordinate (DRC) calculation. This method uses a classical molecular dynamics approach on a potential energy surface generated by quantum mechanical (ab initio or DFT) calculations. mdpi.com DRC simulations have been successfully used to provide a detailed, time-dependent picture of the C-Br bond dissociation process in the 1-bromo-2-methylnaphthalene radical anion. mdpi.com These calculations can track the intramolecular and intermolecular geometric changes over time, offering a molecular-level movie of the reaction as it occurs and revealing the dynamics of the formation of subsequent radical species and dimers. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or a specific chemical property. drugdesign.orgresearchgate.net These models are valuable for predicting the properties of new compounds without the need for extensive experimental testing. nih.gov

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR) to create a predictive equation. researchgate.net For compounds like this compound, QSAR models could be developed to predict properties such as toxicity, environmental fate, or receptor binding affinity. A study involving Quantitative Structure-Property Relationships (QSPR) included the closely related 1-bromo-2-methylnaphthalene to correlate its structure with a specific property, demonstrating the applicability of this method to brominated naphthalene derivatives. igi-global.com The descriptors in such models are often derived from DFT calculations, linking the quantum mechanical properties of the molecule to its macroscopic behavior. researchgate.net

Computational Design of Novel Derivatives

The computational design of new derivatives of this compound would strategically involve the introduction of various functional groups at different positions on the naphthalene and phenyl rings. The goal of these modifications would be to modulate the electronic, optical, and biological properties of the parent molecule. Techniques such as Density Functional Theory (DFT) and molecular docking are central to predicting the impact of these structural changes.

A hypothetical design strategy could focus on introducing electron-donating or electron-withdrawing groups to tune the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's conductive and optical properties. For instance, adding amino or methoxy (B1213986) groups could increase the HOMO energy level, potentially enhancing the material's hole-transport capabilities. Conversely, introducing nitro or cyano groups would lower the LUMO energy, which is desirable for electron-transporting materials.

Another avenue for computational design involves creating derivatives with potential applications as allosteric modulators of biological targets. Drawing parallels from studies on related 2-naphthoic acid derivatives, which have shown activity as NMDA receptor inhibitors, one could design this compound derivatives with carboxylic acid or other functionalities to explore their potential as neurological agents. nih.gov

The following tables present hypothetical data for designed derivatives of this compound, illustrating the kind of information that would be generated in a computational design study. These tables are based on principles of computational chemistry and structure-property relationships observed in similar aromatic systems.

Table 1: Designed Derivatives of this compound and their Predicted Electronic Properties

| Derivative Name | Substituent | Position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| 1-Bromo-2-(4-nitrophenyl)naphthalene | -NO₂ | 4' on phenyl ring | -6.25 | -2.85 | 3.40 |

| 4-(2-Bromonaphthalen-1-yl)aniline | -NH₂ | 4' on phenyl ring | -5.10 | -1.90 | 3.20 |

| 1-Bromo-4-methoxy-2-phenylnaphthalene | -OCH₃ | 4 on naphthalene ring | -5.35 | -1.80 | 3.55 |

| This compound-6-carbonitrile | -CN | 6 on naphthalene ring | -6.10 | -2.70 | 3.40 |

Table 2: Predicted Molecular Properties of Designed this compound Derivatives for Potential Biological Activity

| Derivative Name | Substituent | Position | Predicted LogP | Predicted Polar Surface Area (Ų) |

| This compound-4'-carboxylic acid | -COOH | 4' on phenyl ring | 5.8 | 37.3 |

| 1-Bromo-2-(4-hydroxyphenyl)naphthalene | -OH | 4' on phenyl ring | 5.5 | 20.2 |

| 6-Bromo-7-phenylnaphthalene-2-carboxylic acid | -COOH | 6-bromo, 2-carboxy | 6.1 | 37.3 |

| 1-Bromo-2-(3,5-dichlorophenyl)naphthalene | -Cl | 3',5' on phenyl ring | 7.2 | 0.0 |

These tables are illustrative of the data that would be generated through computational design studies. The predicted values for HOMO/LUMO energies, band gaps, LogP, and polar surface area would guide the selection of the most promising candidates for synthesis and further experimental evaluation. Such in silico screening significantly streamlines the discovery process for new materials and therapeutic agents.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-bromo-2-phenylnaphthalene in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and electronic environment of hydrogen atoms. For aromatic compounds like this compound, the signals for the protons on the naphthalene (B1677914) and phenyl rings typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons, which helps to establish their relative positions. For instance, a doublet with a specific coupling constant can indicate two adjacent protons.